molecular formula C9H10BrNO4S B159114 2-Bromo-6-cystein-S-ylhydroquinone CAS No. 127391-97-3

2-Bromo-6-cystein-S-ylhydroquinone

Cat. No. B159114
M. Wt: 308.15 g/mol
InChI Key: ZGGBQRJPGKLWMM-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-cystein-S-ylhydroquinone (BrCysSQ) is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a derivative of hydroquinone, which is a common antioxidant found in many foods. BrCysSQ has been shown to have potent antioxidant and anti-inflammatory properties, making it a promising candidate for a variety of applications in the field of medicine and biochemistry.

Mechanism Of Action

The exact mechanism of action of 2-Bromo-6-cystein-S-ylhydroquinone is not fully understood, but it is believed to work by scavenging free radicals and reactive oxygen species, thereby reducing oxidative stress and inflammation in the body. Additionally, 2-Bromo-6-cystein-S-ylhydroquinone may interact with various cellular signaling pathways, leading to its observed neuroprotective and anti-inflammatory effects.

Biochemical And Physiological Effects

2-Bromo-6-cystein-S-ylhydroquinone has been shown to have a number of biochemical and physiological effects, including:
1. Reduction of oxidative stress and inflammation
2. Protection of neurons from damage
3. Inhibition of tumor cell growth
4. Regulation of cellular signaling pathways

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2-Bromo-6-cystein-S-ylhydroquinone in laboratory experiments is its potent antioxidant and anti-inflammatory activity, which makes it a useful tool for studying the effects of oxidative stress and inflammation on various biological processes. Additionally, 2-Bromo-6-cystein-S-ylhydroquinone is relatively easy to synthesize and can be produced in large quantities, making it a cost-effective research tool.
One of the limitations of using 2-Bromo-6-cystein-S-ylhydroquinone in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, the effects of 2-Bromo-6-cystein-S-ylhydroquinone may vary depending on the specific cell type or tissue being studied, which can make it difficult to generalize experimental findings.

Future Directions

There are a number of potential future directions for research involving 2-Bromo-6-cystein-S-ylhydroquinone, including:
1. Further investigation of its mechanism of action
2. Exploration of its potential as a therapeutic agent for oxidative stress-related diseases
3. Investigation of its potential as a neuroprotective agent for neurological disorders
4. Examination of its effects on cellular signaling pathways
5. Development of novel derivatives of 2-Bromo-6-cystein-S-ylhydroquinone with improved properties and efficacy.
In conclusion, 2-Bromo-6-cystein-S-ylhydroquinone is a promising compound with potent antioxidant and anti-inflammatory properties that has been widely used in scientific research. While its mechanism of action is not fully understood, it has a number of potential applications in the fields of medicine and biochemistry. Further research is needed to fully explore its potential as a therapeutic agent for a variety of diseases and to develop novel derivatives with improved properties.

Synthesis Methods

2-Bromo-6-cystein-S-ylhydroquinone can be synthesized through a multi-step process involving the reaction of hydroquinone with bromine and cysteine. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is relatively straightforward and can be carried out in a laboratory setting using standard equipment and reagents.

Scientific Research Applications

2-Bromo-6-cystein-S-ylhydroquinone has been used in a variety of scientific research applications, including:
1. Antioxidant Activity: 2-Bromo-6-cystein-S-ylhydroquinone has been shown to have potent antioxidant activity, making it a promising candidate for the treatment of oxidative stress-related diseases such as cancer, Alzheimer's disease, and cardiovascular disease.
2. Anti-Inflammatory Activity: 2-Bromo-6-cystein-S-ylhydroquinone has also been shown to have anti-inflammatory activity, which could make it a useful tool for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Neuroprotective Activity: 2-Bromo-6-cystein-S-ylhydroquinone has been shown to have neuroprotective activity, which could make it a promising candidate for the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis.

properties

CAS RN

127391-97-3

Product Name

2-Bromo-6-cystein-S-ylhydroquinone

Molecular Formula

C9H10BrNO4S

Molecular Weight

308.15 g/mol

IUPAC Name

(2R)-2-amino-3-(3-bromo-2,5-dihydroxyphenyl)sulfanylpropanoic acid

InChI

InChI=1S/C9H10BrNO4S/c10-5-1-4(12)2-7(8(5)13)16-3-6(11)9(14)15/h1-2,6,12-13H,3,11H2,(H,14,15)/t6-/m0/s1

InChI Key

ZGGBQRJPGKLWMM-LURJTMIESA-N

Isomeric SMILES

C1=C(C=C(C(=C1SC[C@@H](C(=O)O)N)O)Br)O

SMILES

C1=C(C=C(C(=C1SCC(C(=O)O)N)O)Br)O

Canonical SMILES

C1=C(C=C(C(=C1SCC(C(=O)O)N)O)Br)O

Other CAS RN

127391-97-3

synonyms

2-bromo-6-(cystein-S-yl)hydroquinone
2-bromo-6-cystein-S-ylhydroquinone

Origin of Product

United States

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